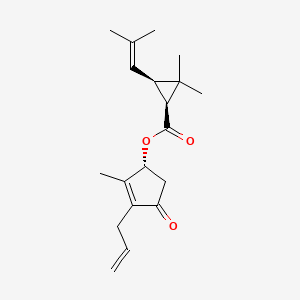
(-)-cis-(R)-allethrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-cis-(R)-allethrin is a (-)-cis-allethrin. It is an enantiomer of a (+)-cis-(S)-allethrin.
Aplicaciones Científicas De Investigación
Insecticidal Properties
Agricultural Applications
- Crop Protection : (-)-cis-(R)-allethrin is widely used in agriculture to protect crops from a variety of pests. Its efficacy against insects such as aphids, beetles, and caterpillars makes it a valuable tool for farmers seeking to maintain crop yields. Studies have shown that formulations containing this compound can significantly reduce pest populations while minimizing harm to beneficial insects .
- Horticultural Use : In horticulture, this compound is employed for foliar treatments and fogging applications on non-food plants. Its ability to provide rapid knockdown of pests makes it suitable for managing outbreaks in ornamental gardens and landscapes .
Public Health Applications
Vector Control
- Mosquito Control : this compound is commonly used in mosquito coils and aerosol sprays to control mosquito populations, particularly in areas where vector-borne diseases like malaria and dengue fever are prevalent. Its effectiveness in repelling and killing mosquitoes has made it an integral part of public health strategies aimed at reducing disease transmission .
- Indoor Insect Control : The compound is also utilized in indoor pest control products, providing a means to manage household pests such as cockroaches and flies. Its application in indoor misting systems has been documented as effective for maintaining pest-free environments in residential and commercial settings .
Environmental Studies
Biodegradation Research
- Research has indicated that continuous use of this compound can lead to environmental contamination. Studies have focused on the biodegradation of this compound by various fungal strains, revealing insights into its persistence in ecosystems and potential impacts on non-target organisms . For instance, a novel fungus was found to effectively degrade this compound under controlled laboratory conditions, suggesting avenues for bioremediation strategies .
Structure-Activity Relationship Studies
Chemical Analysis
- The structure-activity relationship (SAR) studies of this compound have been crucial in understanding how modifications to its chemical structure can enhance its insecticidal properties or reduce toxicity to non-target species. Research has demonstrated that specific structural changes can lead to significant variations in potency against different insect species, providing valuable information for the development of new formulations with improved efficacy and safety profiles .
Case Studies
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m1/s1 |
Clave InChI |
ZCVAOQKBXKSDMS-DJIMGWMZSA-N |
SMILES isomérico |
CC1=C(C(=O)C[C@H]1OC(=O)[C@H]2[C@H](C2(C)C)C=C(C)C)CC=C |
SMILES canónico |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















